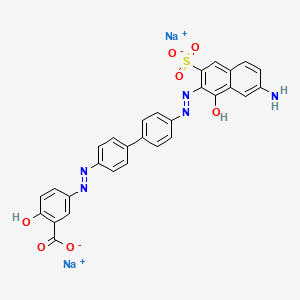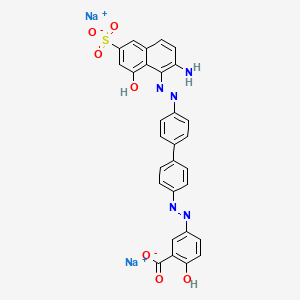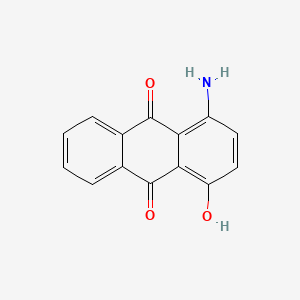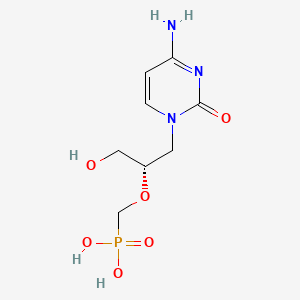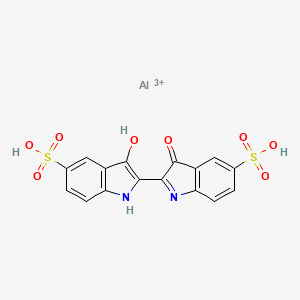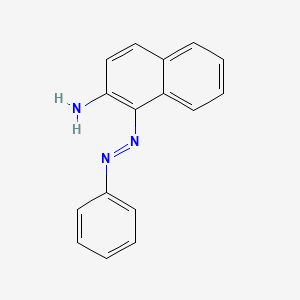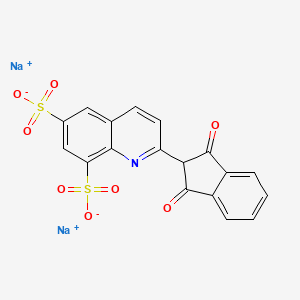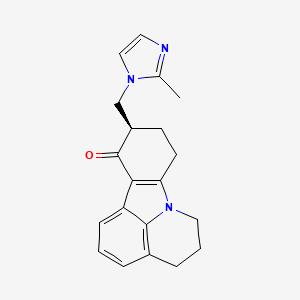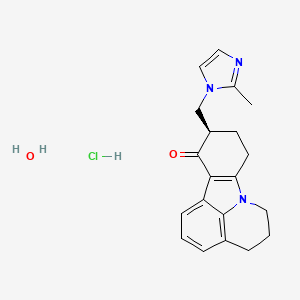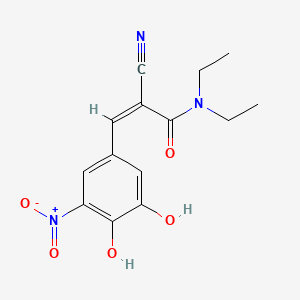
シス-エンタカプノン
概要
説明
cis-Entacapone is a chemical compound known for its role as a catechol-O-methyltransferase (COMT) inhibitor. It is primarily used in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. The compound is characterized by its (Z)-configuration, which refers to the specific geometric arrangement of its atoms around the double bond.
科学的研究の応用
Chemistry
In chemistry, cis-Entacapone is used as a model compound to study the effects of geometric isomerism on chemical reactivity and stability. It is also used in the development of new synthetic methodologies for the preparation of (Z)-alkenes.
Biology
In biological research, cis-Entacapone is studied for its effects on enzyme activity, particularly its inhibition of catechol-O-methyltransferase. This inhibition is crucial for understanding the metabolism of catecholamines and the development of new therapeutic agents.
Medicine
Medically, cis-Entacapone is used in the treatment of Parkinson’s disease. It is combined with levodopa to enhance its efficacy by preventing its breakdown, thereby increasing its availability in the brain.
Industry
In the pharmaceutical industry, cis-Entacapone is used in the formulation of combination drugs for Parkinson’s disease
作用機序
Target of Action
Cis-Entacapone, also known as (Z)-Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine .
Mode of Action
Cis-Entacapone acts as a selective and reversible inhibitor of COMT . By inhibiting COMT in peripheral tissues, it alters the plasma pharmacokinetics of levodopa, a key drug used in the treatment of Parkinson’s disease . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), cis-Entacapone leads to increased and more sustained plasma levodopa concentrations .
Biochemical Pathways
The inhibition of COMT by cis-Entacapone prevents the premature metabolization of levodopa, thereby increasing the availability of levodopa for absorption across the blood-brain barrier . This results in increased CNS levels of dopamine, the active metabolite of levodopa .
Pharmacokinetics
Cis-Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine . The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent and cis-isomer .
Result of Action
The molecular and cellular effects of cis-Entacapone’s action primarily involve the enhancement of levodopa’s therapeutic effects. By inhibiting COMT, cis-Entacapone increases the bioavailability of levodopa, leading to more sustained levodopa serum levels . This results in increased concentrations of dopamine in the brain, thereby improving the symptoms of Parkinson’s disease .
Action Environment
The action, efficacy, and stability of cis-Entacapone can be influenced by various environmental factors. For instance, the presence of other drugs, such as levodopa and carbidopa, can enhance the effectiveness of cis-Entacapone . Furthermore, individual patient characteristics, such as the stage of Parkinson’s disease and the patient’s overall health status, can also impact the drug’s efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Entacapone typically involves the Wittig reaction, which allows the preparation of alkenes by reacting an aldehyde or ketone with a phosphonium ylide. The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer. The process involves the use of non-stabilized ylides and aldehydes under salt-free conditions in a dipolar aprotic solvent .
Industrial Production Methods
Industrial production of cis-Entacapone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the (Z)-isomer.
化学反応の分析
Types of Reactions
cis-Entacapone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert cis-Entacapone into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer duration of action.
Nitecapone: A COMT inhibitor studied for its potential therapeutic effects.
Uniqueness of cis-Entacapone
cis-Entacapone is unique due to its specific (Z)-configuration, which influences its binding affinity and selectivity for COMT. This configuration is crucial for its therapeutic efficacy and distinguishes it from other COMT inhibitors that may have different geometric isomers or structural features .
特性
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317261 | |
| Record name | (Z)-Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145195-63-7 | |
| Record name | (Z)-Entacapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTACAPONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)


